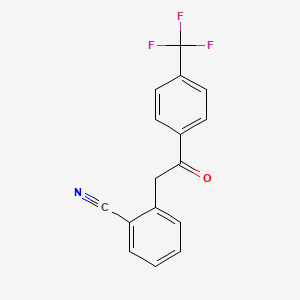

2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

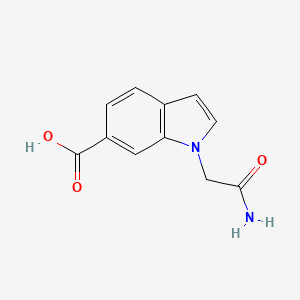

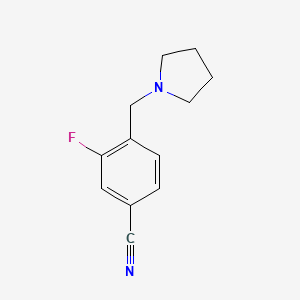

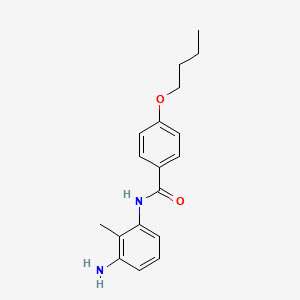

The compound “2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone” is a complex organic molecule. It likely contains a cyanophenyl group (a phenyl ring with a cyanide functional group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an acetophenone group (a phenyl ring with a carbonyl and a methyl group) .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like selective amidation, using catalysts such as AlMe3 .

Aplicaciones Científicas De Investigación

Photochemistry and Crystal Structures

A study by Fu et al. (1998) explored the photochemistry and crystal structures of related α-adamantylacetophenones, highlighting short γH⋯O contacts permitting hydrogen abstraction in photochemical reactions. This research is indicative of the structural and photochemical properties that could be relevant to similar compounds like 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone (Fu, T. Y., Scheffer, J., Trotter, J., & Yang, J., 1998).

Electrochemical Behavior

Liotier et al. (1995) studied the electrochemical behavior of 4-trifluoromethylacetophenone (TFMA) in various solutions, revealing insights into the hydration process and electroreduction of aromatic ketones, potentially relevant for the study of 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone (Liotier, E., Mousset, G., & Mousty, C., 1995).

Catalysis and Synthesis

Mengxi Yang et al. (2018) described the synthesis and catalytic properties of tetraarylstibonium cations, which could provide a framework for understanding the reactivity and potential catalytic applications of 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone in similar reactions (Yang, M., Pati, N., Bélanger‐Chabot, G., Hirai, M., & Gabbaï, F., 2018).

Propiedades

IUPAC Name |

2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-11(6-8-14)15(21)9-12-3-1-2-4-13(12)10-20/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVIXSNBMFJLTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642333 |

Source

|

| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone | |

CAS RN |

898784-49-1 |

Source

|

| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)